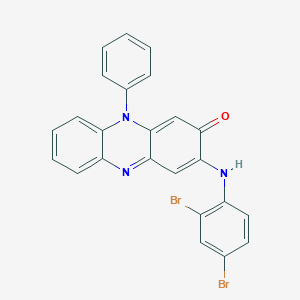
4,5-Dimethylhexa-1,2-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethylhexa-1,2-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by its unique structure, where the double bonds are located at the first and second positions of the hexane chain, with methyl groups attached at the fourth and fifth positions. The molecular formula for this compound is C8H14.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Dimethylhexa-1,2-diene can be synthesized through various organic reactions. One common method involves the dehydrohalogenation of 4,5-dimethylhexane-1,2-diol using a strong base such as potassium tert-butoxide. This reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the elimination of hydrogen halide and formation of the diene structure.
Industrial Production Methods: Industrial production of this compound may involve catalytic dehydrogenation of suitable precursors. The process often requires the use of metal catalysts such as palladium or platinum to achieve high yields and selectivity. Fractional distillation is employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dimethylhexa-1,2-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with halogens (e.g., bromine) or hydrogen halides (e.g., HCl) to form addition products.
Oxidation: It can be oxidized using reagents like potassium permanganate to form diols or other oxygenated derivatives.
Cycloaddition: The Diels-Alder reaction is a notable example where this compound can react with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions:
Halogenation: Bromine in carbon tetrachloride under room temperature.
Oxidation: Potassium permanganate in aqueous solution.
Cycloaddition: Reaction with maleic anhydride under reflux conditions.
Major Products:
Halogenation: 4,5-Dibromo-4,5-dimethylhexane.
Oxidation: 4,5-Dimethylhexane-1,2-diol.
Cycloaddition: 4,5-Dimethylcyclohexene derivatives.
Applications De Recherche Scientifique
4,5-Dimethylhexa-1,2-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures through cycloaddition reactions.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research into potential pharmacological properties and the development of new therapeutic agents.
Industry: Used in the production of polymers and other advanced materials due to its reactive diene structure.
Mécanisme D'action
The mechanism of action for 4,5-Dimethylhexa-1,2-diene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. For example, in electrophilic addition reactions, the initial step involves the protonation of one of the double bonds, leading to the formation of a carbocation intermediate. This intermediate can then undergo nucleophilic attack to form the final addition product. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
2,5-Dimethylhexa-2,4-diene: Another diene with similar reactivity but different double bond positions.
1,3-Butadiene: A simpler diene used extensively in polymer production.
Isoprene: A naturally occurring diene used in the synthesis of synthetic rubber.
Uniqueness: 4,5-Dimethylhexa-1,2-diene is unique due to its specific double bond positions and the presence of methyl groups, which influence its reactivity and the types of products formed in chemical reactions. Its structure allows for selective reactions that are not possible with other dienes, making it a valuable compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
112123-27-0 |
|---|---|
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.20 g/mol |
InChI |
InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h6-8H,1H2,2-4H3 |
Clé InChI |
MDIYJGVGIGOHQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
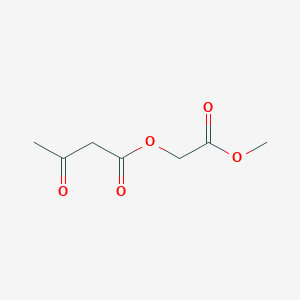
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)
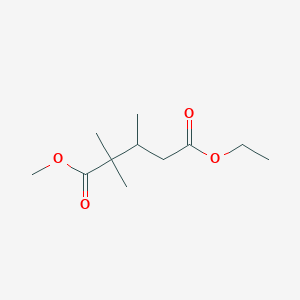
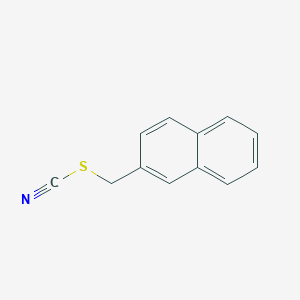
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)
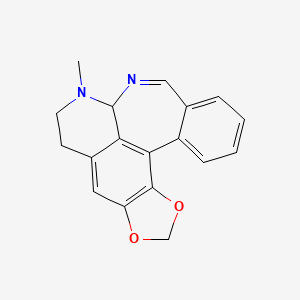
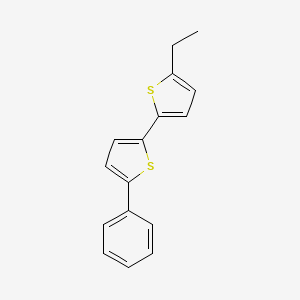
![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)
![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
